molecular formula C17H17NO5 B2564393 5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine; oxalic acid CAS No. 1215377-15-3

5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine; oxalic acid

Cat. No.: B2564393
CAS No.: 1215377-15-3
M. Wt: 315.325
InChI Key: PNAOQWFMNUBKMC-UHFFFAOYSA-N
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Description

5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine; oxalic acid is a compound that belongs to the class of heterocyclic compounds known as benzoxazepines. These compounds are characterized by a seven-membered ring containing both nitrogen and oxygen atoms. The presence of the phenyl group adds to the compound’s complexity and potential for various chemical reactions. Oxalic acid, a dicarboxylic acid, is often used in combination with other compounds to form salts and esters.

Scientific Research Applications

5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-aminophenol with phenylacetic acid derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazepine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids may be employed to facilitate the cyclization process and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce phenylethylamines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is unique due to its specific ring structure and the presence of the phenyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

oxalic acid;5-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO.C2H2O4/c1-2-6-12(7-3-1)15-13-8-4-5-9-14(13)17-11-10-16-15;3-1(4)2(5)6/h1-9,15-16H,10-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAOQWFMNUBKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C(N1)C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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